molecular formula C21H24ClFN2O3S2 B11335594 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11335594
M. Wt: 471.0 g/mol
InChI Key: IRSRHMHHUBMQRB-UHFFFAOYSA-N
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Description

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 4-fluorobenzyl chloride.

    Formation of Intermediates: These starting materials undergo nucleophilic substitution reactions to form intermediates such as 4-chlorophenylthioethanol and 4-fluorophenylmethanesulfonyl chloride.

    Cyclization: The intermediates are then subjected to cyclization reactions in the presence of piperidine to form the piperidine ring.

    Final Coupling: The final step involves coupling the intermediates to form the target compound under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions.

Scientific Research Applications

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs.

    Industrial Applications: The compound’s properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-METHOXYPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • **N-{2-[(4-BROMOPHENYL)SULFANYL]ETHYL}-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H24ClFN2O3S2

Molecular Weight

471.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClFN2O3S2/c22-18-3-7-20(8-4-18)29-14-11-24-21(26)17-9-12-25(13-10-17)30(27,28)15-16-1-5-19(23)6-2-16/h1-8,17H,9-15H2,(H,24,26)

InChI Key

IRSRHMHHUBMQRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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